5-Methyl-2-propyloxazole
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Overview
Description
5-Methyl-2-propyloxazole is an organic compound belonging to the class of 2,5-disubstituted oxazoles. Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by a methyl group at position 5 and a propyl group at position 2 on the oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-propyloxazole typically involves cyclization reactions. One common method is the cyclization of 2-propyl-4-methyl-1,3-dioxolane with ammonia or amines under acidic conditions. Another approach involves the reaction of 2-propyl-4-methyl-1,3-dioxolane with hydroxylamine .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed cycloaddition reactions. Copper(I) or Ruthenium(II) catalysts are commonly used for the (3 + 2) cycloaddition reaction, which provides high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-propyloxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the 4-position of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Oxazole-2-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various 4-substituted oxazole derivatives.
Scientific Research Applications
5-Methyl-2-propyloxazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propyloxazole involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with receptors, modulating their signaling pathways. These interactions are mediated by the oxazole ring and its substituents, which provide the necessary binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-propyloxazole: Similar in structure but with different substitution patterns.
2,5-Dimethyloxazole: Lacks the propyl group, affecting its chemical properties and reactivity.
2-Propyl-5-phenyloxazole: Contains a phenyl group instead of a methyl group, altering its biological activity.
Uniqueness
5-Methyl-2-propyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53833-31-1 |
---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-methyl-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
InChI Key |
NZRDFBNIWMSPHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(O1)C |
Origin of Product |
United States |
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